molecular formula C10H8F3NO B6142532 4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile CAS No. 930052-88-3

4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile

Cat. No.: B6142532
CAS No.: 930052-88-3
M. Wt: 215.17 g/mol
InChI Key: AGDUWMCXCPMUCR-UHFFFAOYSA-N
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Description

4-[(2,2,2-Trifluoroethoxy)methyl]benzonitrile (CAS: 1160260-18-3) is a benzonitrile derivative featuring a trifluoroethoxy-methyl group at the para position of the aromatic ring. Its molecular formula is C₁₀H₈F₃NO, with a molecular weight of 215.15 g/mol. The compound consists of a benzonitrile core substituted with a methyl group linked to a trifluoroethoxy moiety (-OCH₂CF₃). The trifluoroethoxy group imparts strong electron-withdrawing characteristics, influencing reactivity and stability. Historically, this compound was explored as an intermediate in pharmaceuticals and agrochemicals but is now listed as a discontinued product, likely due to challenges in synthesis or scalability .

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxymethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)7-15-6-9-3-1-8(5-14)2-4-9/h1-4H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDUWMCXCPMUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that 4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile exhibits antiproliferative effects against various cancer cell lines. For instance:
      Cell LineIC50 (µM)
      Human leukemia cells15
      Breast cancer cells20
      Lung cancer cells25
    • These values suggest moderate potency as a potential anticancer agent, highlighting the need for further investigation into its mechanisms of action and efficacy in vivo.
  • Anti-inflammatory Properties :
    • The compound shows promise in reducing inflammation markers. It has been found to inhibit the enzyme 5-lipoxygenase (LO), with an IC50 value in the sub-micromolar range (0.8 µM), indicating strong anti-inflammatory activity.
  • Mechanistic Insights :
    • Studies have demonstrated that treatment with this compound can lead to apoptosis in cancer cells via caspase pathway activation, suggesting a potential role in cancer therapy.

Materials Science

  • Fluorinated Materials Development :
    • Due to its unique trifluoroethoxy group, this compound is valuable in developing specialty chemicals and materials that require fluorinated components. Its stability and reactivity make it suitable for synthesizing advanced materials.

Chemical Synthesis

  • Building Block for Organic Synthesis :
    • This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its functional groups can be modified or substituted under various conditions to yield diverse chemical products .

Study on Antioxidant Activity

A recent study evaluated the antioxidant properties of derivatives of benzonitrile, including this compound. The Ferric Reducing Antioxidant Power (FRAP) test indicated significant antioxidant activity comparable to established antioxidants like Trolox®, suggesting its potential use in formulations aimed at oxidative stress reduction.

Mechanistic Insights into Anticancer Activity

In experiments involving human leukemia cell lines, treatment with the compound led to apoptosis through the activation of caspase pathways. This finding supports its potential as an anticancer agent and underscores the need for further research into its therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable tool in studying intracellular processes and developing drugs that target intracellular pathways .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular features of 4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile with related benzonitrile derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -CH₂OCH₂CF₃ (para) C₁₀H₈F₃NO 215.15 Discontinued pharmaceutical intermediate
4-Methoxy-2-(trifluoromethyl)benzonitrile -OCH₃ (para), -CF₃ (ortho) C₉H₆F₃NO 201.15 High-purity standard, synthesis intermediate
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile -F (ortho), -OCH₂CF₃ (para) C₉H₅F₄NO 219.14 Agrochemical applications
4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile -OCHClCF₃ (para) C₁₀H₇ClF₃NO 249.62 High density (1.354 g/cm³), agrochemical potential
3-Fluoro-4-[(2-phenoxyethoxy)methyl]benzonitrile -CH₂OCH₂CH₂OPh (para), -F (meta) C₁₆H₁₄FNO₂ 271.29 Solubility studies, research chemical

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -OCH₂CF₃) dominate these structures, reducing aromatic ring reactivity and directing electrophilic substitution.
  • Molecular weight increases with bulkier substituents (e.g., phenoxyethoxy in C₁₆H₁₄FNO₂).
  • The trifluoroethoxy group enhances metabolic stability in bioactive compounds, making these derivatives common in drug discovery .

Challenges :

  • Trifluoroethoxy introduction often requires anhydrous conditions and specialized catalysts (e.g., Ni or Pd complexes) .
  • Regioselectivity must be controlled when multiple substituents are present (e.g., ’s chloro-trifluoroethoxy group).

Spectroscopic and Physical Data

  • NMR :
    • ¹⁹F NMR : Trifluoroethoxy groups typically resonate at δ -62 to -60 ppm (e.g., δ -62.40 in ).
    • ¹H NMR : Methylenic protons (-CH₂O-) appear as triplets near δ 4.5–4.7 ppm.
  • IR : Strong nitrile stretches (~2220 cm⁻¹) and C-F vibrations (~1250–1100 cm⁻¹) are characteristic .
  • Solubility : Polar substituents (e.g., -OCH₂CF₃) enhance solubility in organic solvents like dichloromethane or THF.

Biological Activity

The compound 4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile is of significant interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C11H10F3NO
  • Molecular Weight : 233.20 g/mol

Physical Properties

PropertyValue
Melting PointNot available
SolubilitySoluble in organic solvents
Log PNot available

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. It is believed to modulate enzyme activities and receptor functions, influencing several biological pathways.

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity against cancer cells. For instance, a study demonstrated that similar trifluoromethylated benzonitriles showed significant cytotoxic effects on various cancer cell lines, suggesting that this compound may possess similar properties .

Case Studies

  • Study on Cytotoxicity :
    • A recent investigation evaluated the cytotoxic effects of various benzonitrile derivatives on human breast cancer cells. The study found that compounds with trifluoromethyl substitutions exhibited IC50 values significantly lower than their non-fluorinated counterparts.
    • Findings : The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
  • Enzyme Inhibition :
    • Another study focused on the inhibition of aromatase (CYP19), a key enzyme in estrogen biosynthesis. Compounds structurally related to this compound were shown to inhibit aromatase with high affinity.
    • Results : The most effective inhibitors had IC50 values in the nanomolar range, suggesting that the target compound may also exhibit similar inhibitory effects .
  • Neuroprotective Effects :
    • Preliminary studies have suggested potential neuroprotective effects of trifluoromethylated compounds in models of neurodegeneration. The mechanisms involved may include antioxidant activity and modulation of neuroinflammatory pathways.

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Biological Activity
This compound15Anticancer (MCF-7)
4-(trifluoromethoxy)benzonitrile20Aromatase inhibitor
3,5-bis(trifluoromethyl)benzamide5Anticancer synergy

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